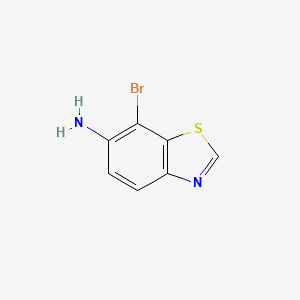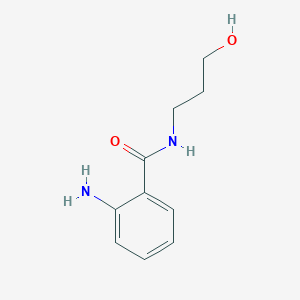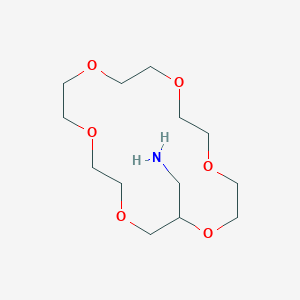
1-(1-苯并呋喃-2-基)乙醇
描述
1-(1-Benzofuran-2-yl)ethanol is an organic compound with the molecular formula C10H10O2. It is a derivative of benzofuran, a heterocyclic compound that consists of a fused benzene and furan ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
科学研究应用
1-(1-Benzofuran-2-yl)ethanol has a wide range of applications in scientific research:
作用机制
Target of Action
1-(1-Benzofuran-2-yl)ethanol, a derivative of benzofuran, has been found to exhibit significant biological activities Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell growth and proliferation, leading to the observed anti-tumor activity.
Pharmacokinetics
The compound’s molecular weight (16219 Da ) and structure suggest that it may be well-absorbed and distributed throughout the body
Result of Action
The result of the action of 1-(1-Benzofuran-2-yl)ethanol is likely to be dependent on its mode of action and the specific cellular targets it interacts with. Given its reported biological activities, the compound may induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, and inhibit viral replication . These effects could lead to potential therapeutic benefits in the treatment of various diseases.
生化分析
Biochemical Properties
1-(1-Benzofuran-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in reducing oxidative damage in cells. Additionally, 1-(1-Benzofuran-2-yl)ethanol has been found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can affect the metabolism of other compounds and drugs in the body.
Cellular Effects
1-(1-Benzofuran-2-yl)ethanol exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cell proliferation and apoptosis . Furthermore, 1-(1-Benzofuran-2-yl)ethanol has been shown to alter the expression of genes related to antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative stress . These effects contribute to its potential therapeutic applications in diseases associated with oxidative stress and inflammation.
Molecular Mechanism
The molecular mechanism of action of 1-(1-Benzofuran-2-yl)ethanol involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1-(1-Benzofuran-2-yl)ethanol has been found to inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and repair . This inhibition can result in the accumulation of DNA damage and ultimately lead to cell death. Additionally, 1-(1-Benzofuran-2-yl)ethanol can activate nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant genes . This activation enhances the cell’s antioxidant capacity and protects against oxidative damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-Benzofuran-2-yl)ethanol have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that 1-(1-Benzofuran-2-yl)ethanol is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to 1-(1-Benzofuran-2-yl)ethanol has been shown to result in sustained activation of antioxidant pathways and protection against oxidative stress-induced cellular damage . These findings suggest that 1-(1-Benzofuran-2-yl)ethanol can be a valuable compound for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-(1-Benzofuran-2-yl)ethanol vary with different dosages in animal models. Studies have shown that low to moderate doses of 1-(1-Benzofuran-2-yl)ethanol can provide significant therapeutic benefits without causing adverse effects . At high doses, 1-(1-Benzofuran-2-yl)ethanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.
Metabolic Pathways
1-(1-Benzofuran-2-yl)ethanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Cytochrome P450 enzymes play a crucial role in the oxidation of 1-(1-Benzofuran-2-yl)ethanol, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion from the body . The metabolic pathways of 1-(1-Benzofuran-2-yl)ethanol are essential for its detoxification and elimination.
Transport and Distribution
The transport and distribution of 1-(1-Benzofuran-2-yl)ethanol within cells and tissues involve specific transporters and binding proteins. It has been found that 1-(1-Benzofuran-2-yl)ethanol can be transported across cell membranes by organic anion transporters and organic cation transporters . Once inside the cells, it can bind to intracellular proteins, such as albumin and glutathione S-transferase, which facilitate its distribution to various cellular compartments . The transport and distribution of 1-(1-Benzofuran-2-yl)ethanol are critical for its bioavailability and therapeutic efficacy.
Subcellular Localization
1-(1-Benzofuran-2-yl)ethanol exhibits specific subcellular localization, which can influence its activity and function. It has been observed to accumulate in the mitochondria, where it exerts its antioxidant effects by scavenging reactive oxygen species and protecting mitochondrial integrity . Additionally, 1-(1-Benzofuran-2-yl)ethanol can localize to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin . The subcellular localization of 1-(1-Benzofuran-2-yl)ethanol is essential for its diverse biological activities and therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Benzofuran-2-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(1-benzofuran-2-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous ethanol or tetrahydrofuran (THF) under controlled temperatures .
Industrial Production Methods: Industrial production of 1-(1-Benzofuran-2-yl)ethanol often employs catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of benzofuran derivatives under high-pressure hydrogen gas .
化学反应分析
Types of Reactions: 1-(1-Benzofuran-2-yl)ethanol undergoes various chemical reactions, including:
Reduction: As mentioned earlier, the reduction of 1-(1-benzofuran-2-yl)ethanone yields 1-(1-Benzofuran-2-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-(1-Benzofuran-2-yl)ethanone
Reduction: 1-(1-Benzofuran-2-yl)ethanol
Substitution: Various substituted benzofuran derivatives
相似化合物的比较
Benzofuran: The parent compound of 1-(1-Benzofuran-2-yl)ethanol, known for its diverse biological activities.
1-(1-Benzofuran-2-yl)ethanone: A closely related compound used as a precursor in the synthesis of 1-(1-Benzofuran-2-yl)ethanol.
2-Benzofuranmethanol: Another benzofuran derivative with similar chemical properties.
Uniqueness: 1-(1-Benzofuran-2-yl)ethanol stands out due to its specific hydroxyl group, which imparts unique chemical reactivity and biological activity. This functional group allows for various chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
属性
IUPAC Name |
1-(1-benzofuran-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLFEKBHGKCUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407065 | |
| Record name | 1-(1-benzofuran-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99058-80-7 | |
| Record name | 1-(1-benzofuran-2-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-benzofuran-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)






